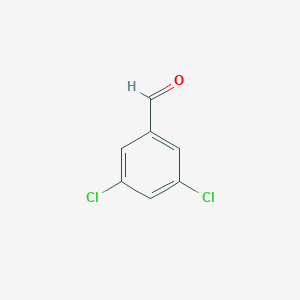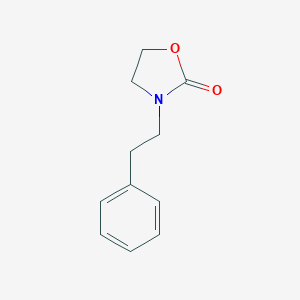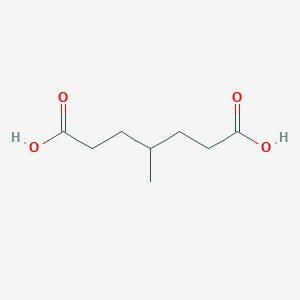
4-Methylpimelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpimelic acid is a dicarboxylic acid that is commonly used in various scientific research applications. This acid is synthesized through a variety of methods and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-Methylpimelic acid is not entirely clear, but it is believed to inhibit bacterial growth by disrupting the cell membrane. This acid has been found to be particularly effective against gram-negative bacteria, which have a more complex cell membrane than gram-positive bacteria.
Biochemical and Physiological Effects:
In addition to its antibacterial properties, 4-Methylpimelic acid has been found to have several other biochemical and physiological effects. This acid has been found to increase the activity of certain enzymes, including glutathione peroxidase and catalase. Additionally, 4-Methylpimelic acid has been found to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Methylpimelic acid in lab experiments is its ability to inhibit bacterial growth. This acid has been found to be particularly effective against Pseudomonas aeruginosa, which is a common pathogen that is difficult to treat with traditional antibiotics. However, one of the limitations of using 4-Methylpimelic acid is its potential toxicity. This acid has been found to be toxic at high concentrations and may cause harm to human cells.
Zukünftige Richtungen
There are several future directions for the use of 4-Methylpimelic acid in scientific research. One potential application is in the development of new antibacterial agents. This acid has been found to be particularly effective against gram-negative bacteria, which are notoriously difficult to treat with traditional antibiotics. Additionally, 4-Methylpimelic acid may have potential applications in the field of materials science, particularly in the synthesis of new polymers. Finally, further research is needed to better understand the mechanism of action and potential toxicity of 4-Methylpimelic acid.
In conclusion, 4-Methylpimelic acid is a dicarboxylic acid that has several scientific research applications. This acid is synthesized through a variety of methods and has been found to have several biochemical and physiological effects. While there are advantages to using 4-Methylpimelic acid in lab experiments, there are also limitations that must be considered. However, with further research, this acid may have potential applications in the development of new antibacterial agents and in the field of materials science.
Synthesemethoden
4-Methylpimelic acid can be synthesized through a variety of methods, including the oxidation of 4-methyladipic acid and the hydrogenation of 4-methylglutaric acid. The most common method of synthesis is the oxidation of 4-methyladipic acid using potassium permanganate. This method yields a high purity product and is relatively easy to perform.
Wissenschaftliche Forschungsanwendungen
4-Methylpimelic acid has been extensively used in scientific research due to its ability to inhibit the growth of various bacterial strains. This acid has been found to be particularly effective against Pseudomonas aeruginosa, a common pathogen that causes infections in humans. Additionally, 4-Methylpimelic acid has been used in the synthesis of various polymers and has been found to have potential applications in the field of materials science.
Eigenschaften
CAS-Nummer |
10200-27-8 |
|---|---|
Molekularformel |
C8H14O4 |
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
4-methylheptanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-6(2-4-7(9)10)3-5-8(11)12/h6H,2-5H2,1H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
QPNPRTVIMXYXIQ-UHFFFAOYSA-N |
SMILES |
CC(CCC(=O)O)CCC(=O)O |
Kanonische SMILES |
CC(CCC(=O)O)CCC(=O)O |
Andere CAS-Nummern |
10200-27-8 |
Synonyme |
4-methylpimelic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



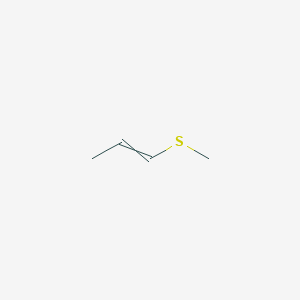

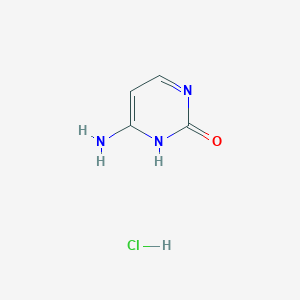



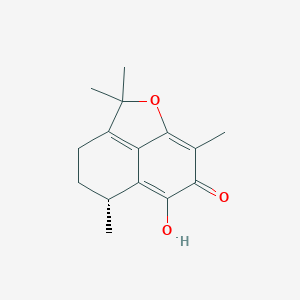
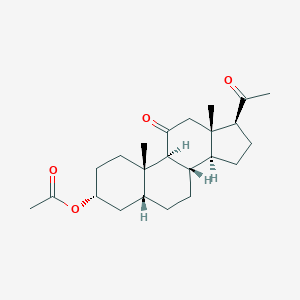
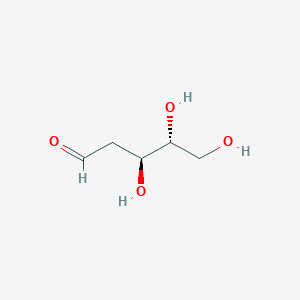
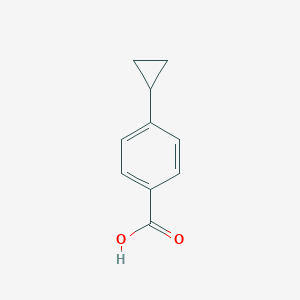
![1-[2-(2,3-Dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B167962.png)
![5-Fluoro-2-phenylbenzo[d]thiazole](/img/structure/B167963.png)
